molecular formula C12H12N2O5S B14457583 2-Furancarboximidamide, N-hydroxy-5-((4-methoxyphenyl)sulfonyl)- CAS No. 75745-73-2

2-Furancarboximidamide, N-hydroxy-5-((4-methoxyphenyl)sulfonyl)-

Cat. No.: B14457583
CAS No.: 75745-73-2
M. Wt: 296.30 g/mol
InChI Key: FHQKBQQPAWPDHT-UHFFFAOYSA-N
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Description

2-Furancarboximidamide, N-hydroxy-5-((4-methoxyphenyl)sulfonyl)- is a chemical compound known for its unique structure and properties It is characterized by the presence of a furan ring, a carboximidamide group, and a methoxyphenyl sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furancarboximidamide, N-hydroxy-5-((4-methoxyphenyl)sulfonyl)- typically involves multi-step organic reactions. One common method includes the reaction of furan-2-carboxylic acid with hydroxylamine to form the corresponding oxime. This intermediate is then reacted with 4-methoxybenzenesulfonyl chloride under basic conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Furancarboximidamide, N-hydroxy-5-((4-methoxyphenyl)sulfonyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.

Scientific Research Applications

2-Furancarboximidamide, N-hydroxy-5-((4-methoxyphenyl)sulfonyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Furancarboximidamide, N-hydroxy-5-((4-methoxyphenyl)sulfonyl)- involves its interaction with specific molecular targets. For instance, as an MMP inhibitor, it binds to the active site of the enzyme, preventing substrate access and subsequent catalytic activity . This inhibition can modulate various biological pathways, including those involved in tissue remodeling and inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Furancarboximidamide, N-hydroxy-5-((4-methoxyphenyl)sulfonyl)- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit MMPs with high specificity makes it a valuable compound in medicinal chemistry and drug development.

Properties

CAS No.

75745-73-2

Molecular Formula

C12H12N2O5S

Molecular Weight

296.30 g/mol

IUPAC Name

N'-hydroxy-5-(4-methoxyphenyl)sulfonylfuran-2-carboximidamide

InChI

InChI=1S/C12H12N2O5S/c1-18-8-2-4-9(5-3-8)20(16,17)11-7-6-10(19-11)12(13)14-15/h2-7,15H,1H3,(H2,13,14)

InChI Key

FHQKBQQPAWPDHT-UHFFFAOYSA-N

Isomeric SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(O2)/C(=N\O)/N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(O2)C(=NO)N

Origin of Product

United States

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